molecular formula C10H10O3 B2517816 2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid CAS No. 152149-29-6

2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid

Cat. No. B2517816
CAS RN: 152149-29-6
M. Wt: 178.187
InChI Key: LBKSMTNZFNZDPQ-UHFFFAOYSA-N
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Description

“2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid” is a chemical compound with the CAS Number: 152149-29-6 . It has a molecular weight of 178.19 and is typically found in powder form . It is also known by its IUPAC name, 1,3-dihydro-2-benzofuran-5-ylacetic acid .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H10O3/c11-10(12)4-7-1-2-8-5-13-6-9(8)3-7/h1-3H,4-6H2,(H,11,12) . The InChI key is LBKSMTNZFNZDPQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzofuran derivatives can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . An effective, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols affords benzofurans and isochromenes chemo- and regioselectively .


Physical And Chemical Properties Analysis

This compound is typically found in powder form . It has a molecular weight of 178.19 .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including “2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid”, have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

These compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .

Fluorescent Probe for Metal Ions

“2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid” has been used as a fluorescent probe for the determination of metal ions. This application is particularly useful in analytical chemistry for the detection and quantification of metal ions.

Chiral Auxiliary in Asymmetric Synthesis

This compound has been used as a chiral auxiliary in asymmetric synthesis. Asymmetric synthesis is a key process in the production of enantiomerically pure pharmaceuticals.

Ligand in Coordination Chemistry

“2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid” has been used as a ligand in coordination chemistry. Coordination chemistry is central to the chemical industry, including areas such as catalysis, materials science, and medicine.

Anticancer Activity

A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The synthesis of benzofuran derivatives is an active area of research, with numerous synthetic approaches being developed over the past decades . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)4-7-1-2-8-5-13-6-9(8)3-7/h1-3H,4-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKSMTNZFNZDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid

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